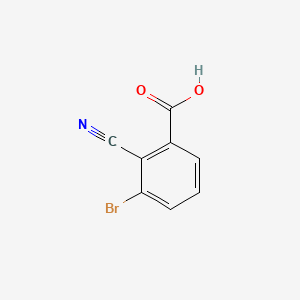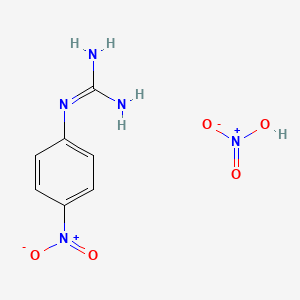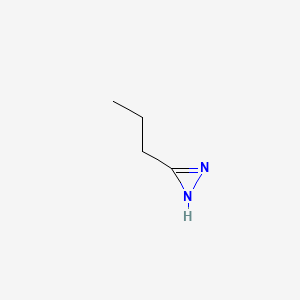
3-Cyano-4-isobutoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-4-isobutoxybenzamide: is an organic compound with the molecular formula C12H14N2O2 It is characterized by the presence of a cyano group (-CN) and an isobutoxy group (-OCH2CH(CH3)2) attached to a benzamide core
Mechanism of Action
Target of Action
It is structurally similar to febuxostat , a well-known xanthine oxidase inhibitor used for the management of chronic hyperuricemia in adults with gout . Therefore, it’s plausible that 3-Cyano-4-isobutoxybenzamide might also interact with xanthine oxidase or similar enzymes.
Mode of Action
If it acts similarly to Febuxostat, it would work by inhibiting the activity of an enzyme responsible for the synthesis of uric acid, thereby reducing serum uric acid levels .
Biochemical Pathways
If it acts similarly to Febuxostat, it would affect the purine degradation pathway by inhibiting xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and can further catalyze the oxidation of xanthine to uric acid .
Pharmacokinetics
Its boiling point is predicted to be 3739±270 °C , which might influence its absorption and distribution in the body.
Result of Action
Compounds structurally similar to this compound, such as febuxostat, have been shown to reduce serum uric acid levels , which could potentially alleviate symptoms of conditions like gout.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Cyano-4-isobutoxybenzamide are not well-documented in the literature. Its structure suggests potential interactions with enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular context and could involve binding interactions, modulation of enzymatic activity, or other biochemical effects .
Cellular Effects
Based on its structure, it could potentially influence cell function by interacting with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-4-isobutoxybenzamide typically involves the following steps:
Starting Material: The synthesis begins with p-nitrobenzonitrile as the starting material.
Substitution Reaction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formation of Isobutoxy Group: The amino group is then reacted with isobutyl bromide in the presence of a base like potassium carbonate to introduce the isobutoxy group.
Amidation: Finally, the cyano group is introduced through an amidation reaction with cyanogen bromide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-4-isobutoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The isobutoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various alkoxy derivatives.
Scientific Research Applications
3-Cyano-4-isobutoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and agrochemicals.
Comparison with Similar Compounds
3-Cyano-4-methoxybenzamide: Similar structure but with a methoxy group instead of an isobutoxy group.
3-Cyano-4-ethoxybenzamide: Contains an ethoxy group instead of an isobutoxy group.
3-Cyano-4-propoxybenzamide: Features a propoxy group in place of the isobutoxy group.
Uniqueness: 3-Cyano-4-isobutoxybenzamide is unique due to the presence of the isobutoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and steric hindrance. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
3-cyano-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)7-16-11-4-3-9(12(14)15)5-10(11)6-13/h3-5,8H,7H2,1-2H3,(H2,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYPAAVYKHMZAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90737671 |
Source


|
| Record name | 3-Cyano-4-(2-methylpropoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90737671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161718-85-0 |
Source


|
| Record name | 3-Cyano-4-(2-methylpropoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90737671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(Ethylsulfonyl)ethyl]methylamine hydrochloride](/img/structure/B595832.png)

![O-[(6-chloropyridin-2-yl)methyl]hydroxylamine](/img/structure/B595835.png)









![4-(4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)butan-2-ol](/img/structure/B595854.png)

